molecular formula C18H16Cl2N2O B1208992 Croconazole hydrochloride CAS No. 77174-66-4

Croconazole hydrochloride

Cat. No.: B1208992
CAS No.: 77174-66-4
M. Wt: 347.2 g/mol
InChI Key: LWJUIYYIILPRRI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Croconazole hydrochloride is primarily targeted towards the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme plays a crucial role in the metabolism of both xenobiotic and endogenous compounds .

Mode of Action

This compound acts as an inhibitor of the CYP2C9 enzyme . By inhibiting this enzyme, it disrupts the normal metabolic processes of the microorganisms, leading to their eventual death .

Biochemical Pathways

It is known that the inhibition of the cyp2c9 enzyme disrupts the normal metabolic processes of the microorganisms . This disruption can lead to a variety of downstream effects, including the death of the microorganism .

Pharmacokinetics

It is generally understood that the drug’s effectiveness is influenced by these properties . For example, the rate at which the drug is absorbed into the body, distributed to the site of action, metabolized, and eventually excreted can all impact its overall bioavailability .

Result of Action

This compound has a broad spectrum activity against many microorganisms such as Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum . By inhibiting the CYP2C9 enzyme, it disrupts the normal metabolic processes of these microorganisms, leading to their eventual death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and resistance of the microorganisms targeted by this compound . Understanding these factors can help in the effective use of the drug and in managing resistance .

Biochemical Analysis

Biochemical Properties

Croconazole hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death. The compound interacts with cytochrome P450 enzymes, particularly CYP2C9, which is involved in its metabolic processing .

Cellular Effects

This compound exerts its effects on various types of cells by disrupting cell membrane integrity and function. It influences cell signaling pathways by inhibiting the synthesis of ergosterol, which is vital for maintaining cell membrane structure and function . This disruption leads to altered gene expression and cellular metabolism, ultimately resulting in cell death. The compound’s antifungal activity is particularly effective against dermatophytes, molds, and certain yeasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and increased membrane permeability, causing cell death . Additionally, this compound acts as a CYP2C9 inhibitor, affecting the metabolism of other compounds processed by this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its antifungal activity over extended periods when stored under appropriate conditions . Degradation products may form over time, potentially reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s antifungal effects persist over time, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats fungal infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antifungal activity but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP2C9 . The compound undergoes metabolic processing, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy. The inhibition of CYP2C9 by this compound can also affect the metabolism of other drugs processed by this enzyme, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s lipophilic nature allows it to penetrate cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins may facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells contribute to its antifungal activity by ensuring adequate concentrations at the site of infection .

Subcellular Localization

This compound exhibits subcellular localization that influences its activity and function. The compound is primarily localized in the endoplasmic reticulum and cell membranes, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of this compound is crucial for its inhibitory effects on ergosterol synthesis and overall antifungal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of croconazole hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Croconazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Croconazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound in the study of imidazole antifungals.

    Biology: It is used to study the mechanisms of fungal infections and the efficacy of antifungal agents.

    Medicine: It is used in the development of topical antifungal treatments.

    Industry: It is used in the formulation of antifungal creams and ointments.

Comparison with Similar Compounds

  • Cloconazole
  • Sulconazole
  • Butoconazole
  • Isoconazole
  • Fenticonazole

Comparison: Croconazole hydrochloride is unique in its broad spectrum of activity and its efficacy in topical applications. Compared to similar compounds, it has shown superior activity against a wider range of fungal species . Additionally, its formulation as a 1% cream makes it particularly effective for treating dermatomycoses and candidiasis .

Properties

IUPAC Name

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O.ClH/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15;/h2-11,13H,1,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJUIYYIILPRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77175-51-0 (Parent)
Record name Croconazole Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60227933
Record name Croconazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77174-66-4
Record name Croconazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77174-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Croconazole Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Croconazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROCONAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WFH323HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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